1-Nitroadamantane

説明

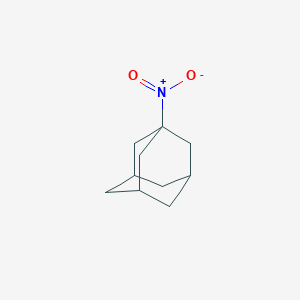

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-nitroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONLSNLUVRQMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226650 | |

| Record name | 1-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7575-82-8 | |

| Record name | 1-Nitroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Nitroadamantane: Structure, Properties, and Applications

Abstract

This technical guide provides an in-depth examination of 1-nitroadamantane (CAS RN: 7575-82-8), a pivotal derivative of the adamantane scaffold. We will explore its unique three-dimensional structure, detailed physicochemical properties, and characteristic spectroscopic signatures. The guide offers a causal analysis of its synthesis and reactivity, presenting field-proven experimental protocols. Furthermore, it highlights the compound's critical role as a synthetic intermediate in the development of pharmacologically active agents and its emerging applications in materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's chemical behavior and utility.

The Adamantane Scaffold: A Foundation of Stability and Lipophilicity

The adamantane molecule (tricyclo[3.3.1.1³⁷]decane) is the smallest unit cage of the diamond crystal lattice, lending it exceptional rigidity and thermal stability. Its unique structural properties—a perfectly symmetric, strain-free, and highly lipophilic cage—have established it as a privileged scaffold in medicinal chemistry.[1][2] The introduction of an adamantane moiety into a drug candidate can significantly enhance its pharmacokinetic profile by increasing lipophilicity, which can improve membrane permeability, and by providing metabolic stability, as the cage is resistant to enzymatic degradation.[1][3] This "lipophilic bullet" has been successfully incorporated into numerous FDA-approved drugs, including the antiviral amantadine and the Alzheimer's treatment memantine, underscoring the scaffold's therapeutic importance.[1][2] this compound serves as a primary gateway to these and other functionalized adamantane derivatives.

This compound: Core Molecular Structure and Physicochemical Properties

This compound is a derivative where a nitro group (–NO₂) replaces a hydrogen atom at one of the four equivalent tertiary (bridgehead) carbon atoms of the adamantane cage.[4] This substitution reduces the molecule's symmetry from the high Td point group of adamantane to C₃ᵥ, yet it retains the fundamental rigidity of the core structure. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity at the C1 position.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized below. It is noteworthy that literature values for melting and boiling points show some variance, which may be attributable to differences in purity or measurement conditions.

| Property | Value | Reference(s) |

| CAS Number | 7575-82-8 | [5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [4][5] |

| Molecular Weight | 181.23 g/mol | [5][6] |

| Appearance | Colorless to light yellow crystalline solid | [4] |

| Melting Point | 85-159 °C (range reported) | [4][5] |

| Boiling Point | ~277-313 °C at 760 Torr | [4][5] |

| Density | ~1.19 g/cm³ | [5] |

| Solubility | Insoluble in water; Sparingly soluble in methanol, slightly soluble in chloroform, and soluble in other organic solvents. | [4][5] |

| Storage | Store at -20°C under an inert atmosphere. | [5] |

Spectroscopic and Analytical Characterization

Full structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The high symmetry of the adamantane core simplifies the spectra, making interpretation relatively straightforward.

| Technique | Expected Characteristics |

| ¹H-NMR | Due to the C₃ᵥ symmetry, three distinct signals are expected for the 15 protons of the adamantane cage. The signals for the protons on the carbons adjacent to the nitro-substituted carbon will be shifted downfield. The integration ratio would be 6:3:6. |

| ¹³C-NMR | Four signals are expected: one for the quaternary carbon bearing the nitro group (C-NO₂, significantly downfield), one for the three equivalent tertiary carbons (CH), one for the three equivalent secondary carbons (CH₂) adjacent to the C-NO₂ group, and one for the remaining three equivalent secondary carbons (CH₂).[7] |

| IR Spectroscopy | Strong, characteristic absorption bands for the nitro group are expected at approximately 1540-1560 cm⁻¹ (asymmetric stretch) and 1370-1390 cm⁻¹ (symmetric stretch). Additional peaks in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the alkane cage.[8] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 181. A prominent fragment would correspond to the loss of the nitro group (M - 46), resulting in the stable adamantyl cation at m/z = 135.[9] |

Synthesis and Reactivity

Synthesis of this compound

The most direct and common method for preparing this compound is through the electrophilic nitration of adamantane at a bridgehead position.[4] The tertiary C-H bonds of adamantane are more susceptible to substitution than the secondary ones.

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Microwave-Assisted Nitration of Adamantane

This protocol is adapted from established literature procedures and utilizes microwave irradiation to enhance reaction rate and control.[10] The causality for using microwave heating lies in its ability to provide rapid and uniform heating to the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating.

-

Materials:

-

Adamantane (C₁₀H₁₆, 6.84 g, 0.05 mol)

-

Fuming Nitric Acid (HNO₃, 21 mL, ~0.5 mol)

-

Acetonitrile (CH₃CN, 29 mL, ~0.5 mol)

-

Deionized water (ice-cold)

-

Microwave reactor with temperature and power control

-

Round-bottom flask, magnetic stirrer, ice-water bath, filtration apparatus (Büchner funnel)

-

-

Procedure:

-

Reagent Addition (Caution): In a microwave-safe round-bottom flask, slowly and carefully add adamantane (6.84 g) to fuming nitric acid (21 mL) over a period of 20 minutes with continuous stirring. The reaction is exothermic; maintain control over the addition rate.

-

Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes.

-

Solvent Addition: Add acetonitrile (29 mL) to the mixture.

-

Microwave Irradiation: Secure the flask in the microwave reactor. Irradiate the mixture at 40°C (using approximately 50 W power) for 3 hours.[10] Monitoring the reaction progress by TLC or GC-MS is recommended.

-

Quenching: After the reaction is complete, cool the flask thoroughly in an ice-water bath.

-

Precipitation: Slowly pour the cold reaction mixture into 370 mL of ice water with vigorous stirring. A solid precipitate of this compound will form. Continue stirring in the ice bath (0-5°C) for 30 minutes to ensure complete precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to light-yellow crystalline solid.

-

Characterization: Confirm the identity and purity of the product using the analytical methods described in Section 3 (NMR, IR, MS, and melting point). The expected yield is approximately 87%.[10]

-

Key Reactivity: Reduction to 1-Aminoadamantane

The most significant reaction of this compound in drug development is its reduction to 1-aminoadamantane (amantadine), the precursor to numerous pharmaceuticals. This transformation is typically achieved using standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems.[11]

Caption: Key reaction of this compound to form 1-Aminoadamantane.

Applications in Medicinal Chemistry and Materials Science

The primary value of this compound lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: It is a cornerstone in the synthesis of adamantane-based drugs. Its reduction product, 1-aminoadamantane, is the active pharmaceutical ingredient (API) amantadine and a key building block for memantine, rimantadine, and others.[1][12] The synthesis of the DPP-4 inhibitor vildagliptin also relies on an amino-hydroxy adamantane scaffold, which can be derived from nitrated precursors.[13][14]

-

Direct Biological Activity: this compound itself has been reported to possess biological activity, including antiviral properties and the ability to inhibit lymphocyte proliferation, suggesting potential applications as an immunosuppressive agent.[5]

-

Materials Science: The rigid adamantane cage can be incorporated into polymers to enhance thermal stability and mechanical properties.[15] While less common than other derivatives, this compound can serve as a precursor for creating functionalized monomers.

-

Energetic Materials: Due to its nitro group and carbon-rich cage, it has been explored as a component in explosives and propellants.[4]

Safety and Handling

As a nitroalkane, this compound requires careful handling. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

-

Physical Hazards: The compound is a flammable solid.[4] Finely divided dust can form explosive mixtures with air.[4][16] Avoid sources of ignition and electrostatic discharge.

-

Health Hazards: May be harmful if inhaled, swallowed, or in contact with skin.[17] It is irritating to the eyes, skin, and respiratory system.[18]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[16][18]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[18][19]

-

Respiratory Protection: Not typically required with adequate ventilation, but an approved particulate respirator should be used if dust is generated.[18]

-

-

Storage and Disposal:

Conclusion

This compound is more than a simple functionalized hydrocarbon; it is a key enabling molecule in modern drug discovery. Its unique combination of a rigid, lipophilic core and a versatile nitro functional group provides chemists with a reliable starting point for constructing complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the research and development of next-generation therapeutics and advanced materials.

References

- ChemBK. (2024, April 9). 1-Nitro-adamantane.

- LookChem. Cas 7575-82-8, this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- TA Instruments. (2012, December 27). Safety Data Sheet: Adamantane.

- Butova, V. V., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1435-1444.

- Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80.

- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.

- Spilovska, K., et al. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.

- LookChem. 3-Amino-1-Adamantanol.

- International Journal of Pharmaceutical Sciences and Research. (2021). A simple method for synthesis of amantadine hydrochloride. IJPSR, 13(2), 763-775.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Hydroxyadamantane: Synthesis, Applications, and Market Trends.

- Chemos GmbH & Co.KG. (2021, August 12). Safety Data Sheet: Adamantane.

- Google Patents. (n.d.). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.

- Sasaki, T., & Eguchi, S. (1999). 1-Azaadamantanes: pharmacological applications and synthetic approaches. Current Organic Chemistry, 3(3), 223-248.

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. ijpsr.com [ijpsr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Amino-1-Adamantanol [kaimosi.com]

- 14. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. chemos.de [chemos.de]

- 17. fishersci.com [fishersci.com]

- 18. tainstruments.com [tainstruments.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Nitroadamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitroadamantane, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves as a versatile intermediate in synthetic chemistry and holds significant potential in medicinal chemistry and materials science. Its unique three-dimensional structure and the electronic properties imparted by the nitro group give rise to a distinct set of physicochemical characteristics that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural and spectroscopic data, thermal stability, and reactivity. Detailed experimental protocols for its synthesis, purification, and characterization are also presented to provide a practical resource for researchers. The information compiled herein is intended to support the effective utilization of this compound in drug discovery, the development of high-energy materials, and other advanced scientific applications.

Introduction: The Significance of the Adamantane Cage and Nitro Functionalization

The adamantane moiety, with its diamondoid-like, strain-free cage structure, has garnered considerable interest in medicinal chemistry. Its inherent lipophilicity, metabolic stability, and rigid framework make it an attractive scaffold for the design of therapeutic agents. The introduction of functional groups onto the adamantane core allows for the modulation of its properties and the creation of derivatives with diverse biological activities.

This compound emerges as a particularly important derivative. The strong electron-withdrawing nature of the nitro group significantly influences the electronic and steric environment of the adamantane cage, impacting its reactivity and potential as a pharmacophore. This guide delves into the fundamental physicochemical characteristics of this compound, providing a foundational understanding for its application in various scientific domains.

Molecular and Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some variation in reported values, particularly for the melting point, exists in the literature. This can be attributed to differences in experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |

| Molecular Weight | 181.23 g/mol | [1][2] |

| Melting Point | 159 °C (Note: some sources report 85-86 °C) | [1] |

| Boiling Point | 277.1 ± 7.0 °C at 760 Torr | [1] |

| Density | 1.19 ± 0.1 g/cm³ (20 °C, 760 Torr) | [1] |

| Appearance | Colorless to light yellow solid | [1] |

| Solubility | Slightly soluble in chloroform, sparingly soluble in methanol. Quantitative data not readily available. | [1] |

| logP (calculated) | 2.7 | [3] |

| pKa (estimated) | ~17 (in DMSO, based on analogous nitroalkanes) | [4] |

Note on Melting Point Discrepancy: The significant difference in reported melting points (159 °C vs. 85-86 °C) highlights the importance of sample purity and analytical technique. The higher value is more frequently cited in chemical supplier databases. Researchers should verify the melting point of their synthesized or procured this compound.

Spectroscopic Profile

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetrical structure of the adamantane cage results in a relatively simple NMR spectrum.

-

¹H NMR Spectroscopy: The proton NMR spectrum of adamantane itself shows two broad signals. In this compound, the introduction of the nitro group at a bridgehead position (C1) will deshield the adjacent protons. The expected spectrum would show distinct signals for the protons at the bridgehead positions (C3, C5, C7) and the methylene protons (C2, C4, C6, C8, C9, C10).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of adamantane exhibits two peaks corresponding to the methine and methylene carbons. For this compound, the carbon atom attached to the nitro group (C1) will be significantly downfield. The other carbon signals will also experience shifts due to the inductive effect of the nitro group. The chemical shifts in adamantane derivatives are influenced by 'through-the-bonds' interactions of polar groups.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The most prominent absorption bands are associated with the nitro group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2900-3000 | C-H stretching (adamantane cage) | Strong |

| ~1540-1560 | Asymmetric NO₂ stretching | Strong |

| ~1350-1370 | Symmetric NO₂ stretching | Strong |

| ~1450 | CH₂ scissoring | Medium |

The presence of strong absorption bands in the ~1550 cm⁻¹ and ~1360 cm⁻¹ regions is a clear indicator of the nitro functional group.[7][8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z 181. The fragmentation of nitroadamantanes typically begins with the consecutive loss of the NO₂ groups, followed by the fragmentation of the adamantane hydrocarbon cage.[10] Pyrolysis studies have shown that the decomposition of this compound primarily leads to the formation of benzene and alkyl-substituted benzenes.[10]

Synthesis and Purification

The synthesis of this compound is typically achieved through the direct nitration of adamantane.

Experimental Protocol: Synthesis of this compound

This protocol is based on a microwave-assisted synthesis method.[1]

Materials:

-

Adamantane

-

Nitric acid (concentrated)

-

Acetonitrile

-

Microwave reactor

-

Round-bottom flask

-

Ice water bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask suitable for microwave synthesis, cautiously add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over a period of 20 minutes with stirring.

-

Continue stirring the suspension for an additional 30 minutes.

-

Add 29 mL (0.5 mol) of acetonitrile to the reaction mixture.

-

Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[1]

-

After the reaction is complete, cool the flask in an ice water bath.

-

Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product with a sharp melting point.

Protocol: Recrystallization from Ethanol-Water

This two-solvent recrystallization method is effective when a compound is highly soluble in one solvent (ethanol) even at low temperatures, but insoluble in another miscible solvent (water).[11][12]

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

-

Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol-water mixture.

-

Drying: Dry the crystals thoroughly.

Reactivity and Stability

Acidity and Nitronate Anion Formation

The primary and secondary nitroalkanes are acidic due to the strong electron-withdrawing effect of the nitro group on the α-hydrogens. While this compound lacks α-hydrogens, the nitro group significantly influences the reactivity of the adamantane cage. The estimated pKa of approximately 17 in DMSO for analogous nitroalkanes provides a benchmark for its acidic character.[4]

Thermal Stability

This compound exhibits moderate thermal stability. Pyrolysis studies indicate that its decomposition primarily yields aromatic compounds.[10] The thermal decomposition of nitro compounds can be complex, and for energetic materials, this is a critical parameter.

Chemical Reactivity

The nitro group of this compound can undergo various chemical transformations. Reduction of the nitro group can yield 1-aminoadamantane (amantadine), a valuable pharmaceutical. The adamantane cage itself is generally resistant to oxidation under mild conditions.

Applications in Research and Development

The unique properties of this compound make it a valuable building block in several areas:

-

Medicinal Chemistry: Adamantane derivatives are widely used in drug development.[13][14][15] this compound serves as a key intermediate in the synthesis of other functionalized adamantanes. For instance, its reduction leads to 1-aminoadamantane (amantadine), an antiviral and anti-Parkinsonian drug.[16] The lipophilicity and rigidity of the adamantane core can improve the pharmacokinetic properties of drug candidates.[17]

-

Materials Science: The high thermal stability and density of adamantane derivatives are of interest in the development of high-energy materials and advanced polymers. The nitro group in this compound makes it a potential precursor for energetic compounds.

Caption: Key application areas of this compound.

Conclusion

This compound is a molecule of significant interest due to the unique combination of the rigid, lipophilic adamantane cage and the electron-withdrawing nitro group. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, synthesis, and applications. A thorough understanding of these fundamental aspects is essential for researchers and scientists working with this versatile compound in the fields of medicinal chemistry, materials science, and beyond. The provided experimental protocols offer a practical starting point for the synthesis and purification of this compound, enabling its further exploration and utilization in innovative research and development endeavors.

References

- Feinstein, A. I., Fields, E. K., & Ihrig, P. J. (1974). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 52(1), 1-8.

- SpectraBase. (n.d.). 1-Nitro-adamantane. [Link]

- LookChem. (n.d.). Cas 7575-82-8, this compound. [Link]

- SynZeal. (n.d.). This compound. [Link]

- Peнк, T., Lippmaa, E., & Maciel, G. E. (1972). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 4(5), 783-792.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]

- PubChem. (n.d.). This compound. [Link]

- Pharmaffili

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Oomens, J., Young, S., Molesworth, S., & van der Meer, T. (2012). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Journal of The American Society for Mass Spectrometry, 23(10), 1836-1844.

- Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. (n.d.). The Royal Society of Chemistry.

- Sasaki, S., & Eguchi, S. (2004). 1-Azaadamantanes: pharmacological applications and synthetic approaches. Mini reviews in medicinal chemistry, 4(1), 13-24.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

- ResearchGate. (n.d.). Experimental Log P, pKa and retention times of suspension components (analytes). [Link]

- Yinon, J., & Bulusu, S. (1986). Mass spectral fragmentation pathways in nitroadamantanes. A tandem mass spectrometric collisionally induced dissociation study. Organic Mass Spectrometry, 21(9), 529-533.

- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.

- Spilovska, K., Zidek, M., & Novotny, J. (2016). Use of the Adamantane Structure in Medicinal Chemistry. Current medicinal chemistry, 23(34), 3979-4014.

- Stoymirska, A., Chayrov, R., Chuchkov, K., Danalev, D., & Stankova, I. (2020). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 55(5), 953-959.

- Štimac, A., & Mlinarić-Majerski, K. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.

- Rowan College at Burlington County. (n.d.).

- Piermarini, G. J., Block, S., & Miller, P. J. (1989). Thermal Decomposition of Nitromethane and Some Dinitroalkanes at Static High Pressures of 1 to 50 KBAR. DTIC.

- University of Calgary. (n.d.).

- A simple method for synthesis of amantadine hydrochloride. (2009). International Journal of Pharmaceutical Sciences and Research, 1(1), 1-4.

- Novikov, R. A., Strelenko, Y. A., & Nenaidenko, V. G. (2020). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2020(4), M1165.

- Singh, G., & Felix, S. P. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP).

- ResearchGate. (n.d.). The pKa values of the nitro(hetero)

- Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

- InstaNANO. (n.d.).

- Zhang, C., Li, H., & Wang, Y. (2018). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 23(10), 2469.

- Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of magnetic resonance (San Diego, Calif. : 1997), 340, 107231.

- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

- Oomens, J., de Browne, M., & Rijs, A. M. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. The Journal of Physical Chemistry A, 119(28), 7919-7927.

- Le, H. T., & Pagoria, P. F. (2018). New thermal decomposition pathway for TATB. Propellants, Explosives, Pyrotechnics, 43(8), 759-762.

- Wakeford, M. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry [Video]. YouTube. [Link]

- Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- ResearchGate. (n.d.). List of band assignments for FTIR spectra. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. kbfi.ee [kbfi.ee]

- 7. instanano.com [instanano.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. 1-n-butyladamantane [webbook.nist.gov]

- 15. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

1-Nitroadamantane: A Technical Guide for Advanced Research and Development

This guide provides an in-depth technical overview of 1-Nitroadamantane (CAS No. 7575-82-8), a key synthetic intermediate and a molecule of interest for its intrinsic biological properties. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its synthesis, properties, and applications, grounding all information in established scientific literature.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The introduction of a nitro group at one of the four equivalent tertiary (bridgehead) positions significantly alters its electronic properties and reactivity, making it a valuable precursor for a range of functionalized adamantane derivatives.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 1-Nitrotricyclo[3.3.1.1³,⁷]decane, Adamantane, 1-nitro-

Physicochemical Data Summary

The robust, tricyclic structure of the adamantane core imparts high thermal stability and lipophilicity, while the nitro group adds polarity. These characteristics are summarized below.

| Property | Value | Source(s) |

| Melting Point | 159 °C | [1] |

| Boiling Point | 277.1 ± 7.0 °C (at 760 Torr) | [1] |

| Density | 1.19 ± 0.1 g/cm³ (at 20 °C) | [1] |

| Flash Point | 121.8 ± 11.0 °C | [1] |

| Vapor Pressure | 0.00463 mmHg (at 25 °C) | [1] |

| Refractive Index | 1.545 | [1] |

| Solubility | Sparingly soluble in methanol; Slightly soluble in chloroform. | [1] |

| Storage Temp. | -20°C, under inert atmosphere. | [1] |

Section 2: Synthesis and Characterization

The primary route to this compound is through the direct electrophilic nitration of adamantane. The tertiary C-H bonds of the adamantane cage are susceptible to substitution under appropriate conditions.

Experimental Protocol: Microwave-Assisted Nitration of Adamantane

This protocol is adapted from established literature procedures for the functionalization of adamantane and offers an efficient, modern approach.[3] The use of microwave irradiation accelerates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[4]

Rationale: The reaction proceeds via an electrophilic substitution mechanism. Nitric acid acts as the source of the nitronium ion (NO₂⁺) electrophile. The addition of acetonitrile can facilitate the reaction, and microwave energy provides efficient and uniform heating to overcome the activation energy for the C-H bond functionalization.

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add adamantane (6.84 g, 0.05 mol).

-

Acid Addition: In a fume hood, slowly and carefully add nitric acid (21 mL, 0.5 mol) to the adamantane over a period of 20 minutes with continuous stirring. The mixture will form a suspension.

-

Initial Stirring: Stir the suspension at room temperature for 30 minutes to ensure homogeneity.

-

Solvent Addition: Add acetonitrile (29 mL, 0.5 mol) to the reaction mixture.

-

Microwave Irradiation: Securely cap the vessel and place it in a microwave reactor. Irradiate the mixture at 40°C (using a power of approximately 50 W) for 3 hours.

-

Work-up and Isolation:

-

After the reaction is complete, cool the vessel in an ice-water bath.

-

Quench the reaction by carefully pouring the mixture into 370 mL of ice water with vigorous stirring.

-

Continue stirring the aqueous suspension at 0-5°C for 30 minutes to precipitate the product fully.

-

-

Purification: Collect the resulting white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization, for example, from an ethanol/water mixture.

Caption: Microwave-assisted synthesis of this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectra for this compound is elusive, its structural features allow for the prediction of key spectroscopic signals based on data from closely related adamantane derivatives.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the adamantane cage. Three distinct signals corresponding to the CH₂ (delta positions), CH₂ (beta positions), and CH (gamma position) protons should be observed. The protons on the carbons adjacent to the nitro-substituted carbon will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum should display four signals: one for the quaternary carbon bearing the nitro group (C-NO₂), and three for the CH, and two inequivalent CH₂ groups of the adamantane skeleton.[5] The C-NO₂ signal will be significantly downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by the strong, asymmetric and symmetric stretching vibrations of the C-NO₂ group, typically found in the regions of 1540-1560 cm⁻¹ and 1370-1380 cm⁻¹, respectively. It will also show characteristic C-H stretching and bending vibrations of the adamantane cage below 3000 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) to give a prominent peak at m/z = 135, corresponding to the stable 1-adamantyl cation.[7]

Section 3: Applications in Drug Discovery and Organic Synthesis

The primary and most significant application of this compound is its role as a direct precursor to 1-aminoadamantane (Amantadine), a cornerstone therapeutic agent.

Key Application: Synthesis of Amantadine

Amantadine (as its hydrochloride salt) is an FDA-approved drug with a dual mechanism of action, functioning as both an antiviral agent for the treatment and prophylaxis of Influenza A and as a therapy for managing symptoms of Parkinson's disease.[4][8]

-

Antiviral Mechanism: Amantadine targets the M2 proton channel of the influenza A virus, inhibiting the uncoating of the viral genome and thus preventing its replication within the host cell.

-

Anti-Parkinsonian Mechanism: In the central nervous system, amantadine acts as a non-competitive antagonist of the NMDA receptor and promotes the release of dopamine, helping to alleviate symptoms such as dyskinesia.[4]

The conversion of this compound to Amantadine is achieved through the chemical reduction of the nitro group to a primary amine.

Experimental Protocol: Catalytic Hydrogenation to 1-Aminoadamantane

Catalytic hydrogenation is a clean and efficient method for the reduction of aliphatic nitro compounds.

Rationale: A heterogeneous catalyst, typically palladium on a carbon support (Pd/C), is used to activate molecular hydrogen. The nitro group on the this compound is then catalytically reduced to the corresponding primary amine. The reaction is typically carried out in a solvent that can dissolve the starting material and is inert to the reaction conditions.

Step-by-Step Methodology:

-

Vessel Preparation: To a hydrogenation vessel, add this compound (e.g., 1.81 g, 10 mmol) and a suitable solvent such as ethanol or ethyl acetate (e.g., 50 mL).

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas, typically to a pressure of 1-4 atm (a hydrogen balloon can be used for atmospheric pressure reactions).[9]

-

Reaction: Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (monitoring by TLC or GC-MS can confirm the consumption of the starting material).

-

Work-up:

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric and should be handled while wet.

-

Concentrate the filtrate under reduced pressure to yield crude 1-aminoadamantane. The product can be further purified by recrystallization or converted directly to its hydrochloride salt.

-

Caption: Reduction of this compound to 1-Aminoadamantane.

Other Potential Applications

Some sources report that this compound itself possesses biological activity, including antiviral and immunosuppressive properties through the inhibition of lymphocyte proliferation.[1][8] However, these activities are less well-characterized compared to its amine derivatives. Its primary value remains as a robust chemical intermediate.

Section 4: Safety, Handling, and Storage

While a comprehensive GHS classification is not consistently reported across suppliers, this compound is classified as an irritant.[8] Prudent laboratory practices for handling chemical solids and nitro-containing compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C under an inert atmosphere is recommended.[1]

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Seek medical attention if any symptoms persist.

-

Section 5: Conclusion

This compound is a compound of significant utility in synthetic and medicinal chemistry. Its straightforward synthesis from adamantane and its efficient conversion to the clinically vital drug, Amantadine, underscore its importance. For researchers in drug development, this compound serves as a critical building block for accessing the privileged adamantane scaffold, enabling the creation of novel therapeutics with potentially enhanced pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- LookChem. (n.d.). Cas 7575-82-8, this compound.

- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound.

- Duddeck, H., et al. (1978).

- ResearchGate. (n.d.). Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives.

- Feinstein, A. I., et al. (1975). Pyrolysis of this compound. The Journal of Organic Chemistry, 40(2), 298-299.

- Barbakadze, V., et al. (2014). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 26(23), 7809-7812.

- Klimochkin, Y. N., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1532–1539.

- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Adamantane.

- MDPI. (2022). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane.

- Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.

- Google Patents. (n.d.). Method for preparing 3-amino-1-adamantane alcohol.

- Organic Chemistry Portal. (n.d.). Hydrogen.

- ResearchGate. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane.

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.

- Nguyen, T. V., et al. (2018). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science, 45(6), 2454-2460.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Royal Society of Chemistry. (2023). Infrared spectrum of the 1-cyanoadamantane cation.

- LookChem. (n.d.). Cas 7575-82-8, this compound.

Sources

- 1. Cas 7575-82-8,this compound | lookchem [lookchem.com]

- 2. This compound | 7575-82-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. kbfi.ee [kbfi.ee]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Adamantane Cage: A Journey from Discovery to Strategic Nitration in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of a Diamondoid

Adamantane, the simplest diamondoid, is a molecule of captivating symmetry and remarkable stability.[1] Its rigid, strain-free cage-like structure, composed of three fused cyclohexane rings in the chair conformation, has made it a cornerstone in medicinal chemistry, materials science, and nanotechnology.[2][3] The unique physicochemical properties of the adamantane scaffold, including its high lipophilicity and metabolic stability, have been ingeniously exploited to enhance the therapeutic profiles of numerous drugs.[3] This guide delves into the fascinating history of adamantane's discovery and the subsequent development of a crucial synthetic transformation: its nitration. For drug development professionals, understanding the nuances of introducing a nitro group onto the adamantane core is paramount, as it serves as a gateway to a diverse array of functionalizations, most notably the synthesis of amine derivatives like the antiviral agent amantadine and the Alzheimer's drug memantine.[1][4]

Part 1: The Genesis of Adamantane - A Tale of Prediction and Perseverance

The story of adamantane begins not in a laboratory, but in the realm of theoretical chemistry. In 1924, H. Decker first proposed the existence of this unique tricyclic alkane, which he termed "decaterpene."[1] The first attempt at its synthesis was undertaken that same year by the German chemist Hans Meerwein.[1] However, his efforts did not yield adamantane itself but rather a bicyclic compound that would later be named Meerwein's ester, a crucial precursor in subsequent synthetic routes.[1]

It wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. The minute quantities obtained from this natural source, however, were insufficient for extensive research. The first successful, albeit impractical, laboratory synthesis was achieved by Vladimir Prelog in 1941, starting from Meerwein's ester, with a meager yield of just 0.16%.[1] The process was later refined, but it was the breakthrough synthesis by Paul von Ragué Schleyer in 1957 that truly unlocked the potential of adamantane chemistry.[5] Schleyer's method, involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene, dramatically improved the yield and made adamantane readily accessible for research and development.[1]

Part 2: The Strategic Introduction of Nitrogen - A Deep Dive into Adamantane Nitration

The functionalization of the adamantane core is key to its utility in drug discovery. Due to the high stability of the hydrocarbon cage, reactions preferentially occur at the tertiary bridgehead positions (C1, C3, C5, and C7), which are more reactive.[5] Nitration, the introduction of a nitro group (-NO2), stands out as a pivotal transformation, as the nitro group can be readily reduced to an amine, a common pharmacophore. However, the direct nitration of adamantane is notoriously challenging, often resulting in moderate yields and a mixture of products.[1]

Classical Nitration: The Power of Mixed Acids

The most conventional method for nitrating aromatic compounds, the use of a mixture of concentrated nitric acid and sulfuric acid, can also be applied to adamantane.[6] This "mixed acid" generates the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile.

Mechanism of Electrophilic Nitration of Adamantane

The reaction proceeds via an electrophilic substitution mechanism at one of the tertiary C-H bonds.

Caption: Mechanism of Adamantane Nitration.

Nitronium Salts: A More Direct Approach

A significant advancement in nitration chemistry came from the work of George A. Olah, who pioneered the use of stable nitronium salts, such as nitronium tetrafluoroborate (NO₂⁺BF₄⁻).[7][8][9][10] These reagents provide a direct source of the nitronium ion, avoiding the harsh conditions of mixed acids and often leading to cleaner reactions. The reaction of adamantane with nitronium tetrafluoroborate in a suitable solvent like nitromethane can produce this compound in good yields.[11]

Ozone-Mediated Nitration: A Selective Radical Pathway

A more recent and highly selective method involves the use of nitrogen dioxide in the presence of ozone at low temperatures (-78 °C).[2][11] This reaction proceeds through a radical mechanism, where nitrogen trioxide (NO₃), formed in situ from the reaction of ozone and nitrogen dioxide, abstracts a hydrogen atom from a bridgehead position of adamantane. The resulting adamantyl radical is then rapidly trapped by nitrogen dioxide to yield this compound as the primary product.[2] This method is notable for its high regioselectivity towards the tertiary C-H bonds.[2][11]

Part 3: From Nitration to Pharmaceuticals - Key Synthetic Applications

The true value of adamantane nitration in drug development lies in its role as a key step in the synthesis of bioactive molecules.

Synthesis of Amantadine

Amantadine, an antiviral and anti-Parkinsonian drug, is 1-aminoadamantane.[4] A common synthetic route involves the conversion of adamantane to an N-substituted intermediate, which is then hydrolyzed to the primary amine. A microwave-assisted Ritter-type reaction provides an efficient one-pot synthesis of N-(1-adamantyl)acetamide, a precursor to amantadine.[1][12] In this process, adamantane is treated with nitric acid and acetonitrile under microwave irradiation.[1][12]

Experimental Protocol: Microwave-Assisted Synthesis of N-(1-Adamantyl)acetamide [1][12]

-

In a microwave-safe round-bottom flask, cautiously add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over a period of 20 minutes with stirring.

-

Continue stirring the resulting suspension for 30 minutes.

-

Add 29 mL (0.5 mol) of acetonitrile to the mixture.

-

Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.

-

After the reaction is complete, cool the flask in an ice water bath.

-

Pour the reaction mixture into 370 mL of ice water and stir for 30 minutes at 0-5°C.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain N-(1-adamantyl)acetamide.

Synthesis of Memantine

Memantine, used in the treatment of Alzheimer's disease, is 1-amino-3,5-dimethyladamantane.[5] Its synthesis often starts from 1,3-dimethyladamantane. A highly efficient two-step procedure involves a Ritter-type reaction with nitric acid and formamide to produce N-formyl-1-amino-3,5-dimethyladamantane, which is then hydrolyzed to memantine hydrochloride.[3]

Experimental Protocol: One-Pot Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane [3]

-

In a suitable reaction vessel, slowly add 1,3-dimethyladamantane to nitric acid at 20-25°C over 30 minutes, followed by stirring for 1 hour.

-

Add formamide to the mixture over 30 minutes.

-

Heat the reaction mixture to 85°C for 2 hours.

-

After completion, cool the reaction to 5-10°C and quench with ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

The crude N-formyl intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to yield memantine hydrochloride.

Part 4: Quantitative Data and Comparative Analysis

The choice of nitration method depends on the desired product, scale, and available resources. The following table summarizes key quantitative data for different adamantane nitration and subsequent functionalization reactions.

| Starting Material | Nitrating/Activating Agent(s) | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Adamantane | Nitric acid, Acetonitrile | None | 40°C, 3 h (Microwave) | N-(1-Adamantyl)acetamide | 87 | [1][12] |

| 1,3-Dimethyladamantane | Nitric acid, Formamide | None | 85°C, 2 h | N-Formyl-1-amino-3,5-dimethyladamantane | 98 | [3] |

| Adamantane | NO₂⁺BF₄⁻ | Nitromethane | Room Temperature | This compound | 66-74 | [11] |

| Adamantane | N₂O₂, O₃ | Dichloromethane | -78°C | This compound | High | [2][11] |

Part 5: Conclusion and Future Outlook

The journey from the theoretical conception of adamantane to its widespread use in modern medicine is a testament to the power of synthetic chemistry. The nitration of the adamantane core, once a formidable challenge, has evolved into a versatile and indispensable tool for drug development. From the classical mixed-acid approach to the more refined and selective methods involving nitronium salts and ozone-mediated reactions, chemists now have a powerful arsenal to functionalize this unique diamondoid scaffold. As our understanding of disease pathways deepens, the strategic modification of the adamantane nucleus, often initiated by nitration, will undoubtedly continue to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- Wikipedia. Adamantane. [Link]

- Suzuki, H., & Nonoyama, N. (1997). Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide. Journal of the Chemical Society, Perkin Transactions 1, (20), 2965-2969. [Link]

- Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. Proceedings of the National Academy of Sciences, 94(22), 11783-11785. [Link]

- Iwata, M., Furiya, Y., Ishitani, H., & Kobayashi, S. (2020). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. Chemistry–A European Journal, 26(72), 17424-17428. [Link]

- Liu, Y., et al. (2014). Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. ACS chemical neuroscience, 5(9), 835-844. [Link]

- Nguyen, T. V., et al. (2018). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science, 45(1), 134-140. [Link]

- ACS. Adamantane. [Link]

- Nguyen, T. V., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085-16088. [Link]

- Suzuki, H., & Nonoyama, N. (1996). Highly selective N- and O-functionalization of adamantane utilizing nitrogen oxides. Kyodai-nitration of aliphatic hydrocarbons.

- Olah, G. A., et al. (1993). Electrophilic reactions at single bonds. 25. Nitration of adamantane and diamantane with nitronium tetrafluoroborate. Journal of the American Chemical Society, 115(16), 7246-7249. [Link]

- CN103193653A - Synthetic method of tetranitro adamantane - Google P

- CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google P

- Nguyen, T. V., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.

- Vícha, R., et al. (2009). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ARKIVOC, 2009(12), 60-80. [Link]

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)

- Unacademy. (2022).

- Vícha, R., et al. (2009).

- Nguyen, T. V., et al. (2020). Effect of molar ratio between nitric acid and adamantane on the yield of.

- Klimochkin, Y. N., Leonova, M. V., & Moiseev, I. K. (1997). Transformation of 2-Alkyl-2-adamantanols in Nitric Acid. Russian Journal of Organic Chemistry, 33(5), 656-660. [Link]

- Shiota, Y., Kihara, N., Kamachi, T., & Yoshizawa, K. (2003). A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate (VI). The Journal of organic chemistry, 68(10), 3958-3965. [Link]

- YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: methods and mechanisms. VCH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (Open Access) Nitration : methods and mechanisms (1989) | George A. Olah | 531 Citations [scispace.com]

- 10. Nitration Methods and Mechanisms [lyon.ecampus.com]

- 11. Highly selective N- and O-functionalization of adamantane utilizing nitrogen oxides. Kyodai-nitration of aliphatic hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. thaiscience.info [thaiscience.info]

Theoretical Insights into the Stability of 1-Nitroadamantane: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 1-nitroadamantane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the computational methodologies that elucidate the thermal stability, decomposition pathways, and energetic properties of this unique caged nitroalkane. By synthesizing principles of computational chemistry with established knowledge of energetic materials, this guide offers a foundational understanding of the factors governing the stability of this compound, thereby informing its potential applications and handling considerations.

Introduction: The Significance of this compound

This compound, a derivative of adamantane characterized by a nitro group attached to one of its bridgehead carbons, occupies a unique position at the intersection of medicinal chemistry and energetic materials research. The adamantane cage imparts significant thermal and chemical stability, a property leveraged in the design of various pharmaceuticals.[1] The introduction of the nitro group, however, introduces energetic properties that necessitate a thorough understanding of the molecule's stability.

Theoretical studies are paramount in predicting the behavior of such molecules, offering a safer and more cost-effective alternative to extensive experimental testing.[2] Computational chemistry provides invaluable insights into bond strengths, reaction kinetics, and decomposition mechanisms at the molecular level. This guide will explore the theoretical framework and computational protocols for assessing the stability of this compound.

Theoretical Assessment of Thermal Stability

The thermal stability of an energetic material is a critical parameter that dictates its storage, handling, and application. For this compound, the primary indicator of its thermal stability is the strength of the carbon-nitro (C-NO₂) bond. The homolytic cleavage of this bond is widely considered to be the initial and rate-determining step in the thermal decomposition of many nitro compounds.[3][4]

Bond Dissociation Energy (BDE) as a Stability Metric

The bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radical species. A higher BDE for the C-NO₂ bond generally correlates with greater thermal stability.[5] Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for accurately calculating BDEs.[3][6]

The selection of an appropriate DFT functional and basis set is crucial for obtaining reliable BDE values. Various functionals, such as B3LYP, B3PW91, and M06-2X, have been employed to study nitro compounds, with the choice depending on the specific system and desired accuracy.[5][6]

Table 1: Representative C-NO₂ Bond Dissociation Energies of Aliphatic and Caged Nitro Compounds

| Compound | C-NO₂ BDE (kcal/mol) | Computational Method |

| Nitromethane | ~55-60 | Various DFT & ab initio |

| Nitroethane | ~58-62 | DFT |

| 2-Nitropropane | ~57-61 | DFT |

| Nitrocyclohexane | ~59-64 | DFT |

| This compound (Estimated) | ~60-65 | Based on structural analogy |

Note: The BDE for this compound is an estimated value based on trends observed in similar aliphatic and caged systems. The rigid adamantane cage may slightly influence the C-NO₂ bond strength.

Computational Protocol for BDE Calculation

A typical DFT-based workflow for calculating the C-NO₂ BDE of this compound involves the following steps:

-

Geometry Optimization: The ground-state geometries of the intact this compound molecule and its resulting radicals (adamantyl radical and nitrogen dioxide) are optimized.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: The electronic energies of the optimized species are calculated at a high level of theory.

-

BDE Calculation: The BDE is then calculated using the following equation: BDE = [E(adamantyl radical) + E(NO₂)] - E(this compound) + ΔZPVE

where E represents the electronic energy and ΔZPVE is the difference in zero-point vibrational energies between the products and the reactant.

Caption: Workflow for BDE calculation.

Theoretical Decomposition Pathways of this compound

Beyond the initial C-NO₂ bond scission, the subsequent reactions of the resulting radicals determine the overall decomposition mechanism and the nature of the products formed. Theoretical studies can map out the potential energy surface to identify the most likely decomposition pathways.

Primary Decomposition Step: C-NO₂ Homolysis

As established, the primary and most facile decomposition pathway is the homolytic cleavage of the C-NO₂ bond, yielding an adamantyl radical and a nitrogen dioxide molecule.

Caption: Primary decomposition of this compound.

Secondary Decomposition Pathways

The highly reactive adamantyl radical can undergo several subsequent reactions, including:

-

Hydrogen Abstraction: The adamantyl radical can abstract a hydrogen atom from another this compound molecule or other species present, forming adamantane and a new radical.

-

Radical Recombination: Two adamantyl radicals can combine to form biadamantane.

-

Cage Opening: At higher energies, the adamantane cage of the radical can undergo rearrangement and fragmentation, leading to a complex mixture of smaller hydrocarbon products. The pyrolysis of this compound has been a subject of study, indicating the relevance of these subsequent reactions.[7]

The nitrogen dioxide radical can also participate in further reactions, such as dimerization to dinitrogen tetroxide (N₂O₄) or acting as an oxidizing agent.

Alternative Decomposition Mechanisms

While C-NO₂ homolysis is the most probable initial step, other decomposition pathways, though likely requiring higher activation energies, should be considered in a comprehensive theoretical study:

-

Nitro-Nitrite Rearrangement: This involves the isomerization of the nitro group to a nitrite group (-ONO), followed by the cleavage of the O-NO bond. This mechanism is more common in aromatic nitro compounds but can be computationally investigated for this compound.

-

Concerted Elimination: A concerted mechanism involving the elimination of nitrous acid (HONO) is another possibility, particularly if there are abstractable hydrogen atoms in proximity to the nitro group. In the case of this compound, this is less likely due to the bridgehead position of the nitro group.

Computational Tools and Methodologies

A variety of computational chemistry software packages are available for performing the theoretical calculations described in this guide.

Table 2: Common Software for Theoretical Stability Studies

| Software | Key Features |

| Gaussian | Widely used for a broad range of quantum chemical calculations, including DFT, MP2, and CCSD(T). |

| ORCA | A powerful and versatile quantum chemistry program package. |

| Q-Chem | A comprehensive ab initio quantum chemistry software package. |

| Spartan | A molecular modeling and computational chemistry application with a user-friendly graphical interface. |

The choice of computational method and basis set is a critical decision that impacts the accuracy of the results. For BDE calculations of nitroalkanes, hybrid DFT functionals such as B3LYP and M06-2X, paired with Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), often provide a good balance of accuracy and computational cost.

Conclusion and Future Directions

Theoretical studies provide a robust framework for understanding the stability of this compound. The C-NO₂ bond dissociation energy, calculated using DFT, is a key indicator of its thermal stability. The primary decomposition pathway is initiated by the homolytic cleavage of this bond, followed by a cascade of radical reactions.

Future theoretical work could focus on:

-

Condensed-Phase Simulations: Investigating the influence of intermolecular interactions in the solid state on the decomposition mechanism.

-

Reaction Dynamics Simulations: Modeling the real-time evolution of the decomposition process to gain a more detailed understanding of the reaction kinetics.

-

Sensitivity Prediction: Developing computational models to predict the sensitivity of this compound to external stimuli such as impact and friction.

By leveraging the power of computational chemistry, researchers can continue to build a comprehensive understanding of the stability and reactivity of this compound, paving the way for its safe and effective application in various fields.

References

- ResearchGate. (2025). Density functional calculations of bond dissociation energies for NO2 scission in some nitroaromatic molecules.

- National Center for Biotechnology Information. (2025). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study.

- ResearchGate. (2025). Density functional calculations of bond dissociation energies for removal of the nitrogen dioxide moiety in some nitroaromatic molecules.

- ResearchGate. (2025). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study.

- National Center for Biotechnology Information. (2023). New thermal decomposition pathway for TATB.

- CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies.

- ResearchGate. (2025). Calculations of the Bond Dissociation Energies for NO 2 Scission in Some Nitro Compounds.

- National Center for Biotechnology Information. (2022). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol.

- ACS Publications. (1986). Pyrolysis of this compound.

- National Center for Biotechnology Information. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry.

- ResearchGate. (n.d.). Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene.

- ResearchGate. (2025). ChemInform Abstract: Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry.

- MDPI. (n.d.). Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling.

- SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds.

- National Center for Biotechnology Information. (2014). Computational studies on the energetic properties of polynitroxanthines.

- National Center for Biotechnology Information. (2024). Exploration of Quantum Chemistry Methods to Explain Mechanism of Mechanochemical Degradation of Typical Organic Pollutants.

- Weizmann Institute of Science. (n.d.). Computational chemistry Publications.

- ResearchGate. (n.d.). Initial decomposition pathways on the potential energy surface of nitroethane.

- ResearchGate. (2025). Chapter 4 Decomposition mechanism of 1,1-diamino dinitroethylene (Fox7): An overview of the quantum chemical calculation.

Sources

- 1. Exploration of Quantum Chemistry Methods to Explain Mechanism of Mechanochemical Degradation of Typical Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electrophilic Nitration of Adamantane

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of a Diamondoid Cage

Adamantane, a perfectly symmetrical, strain-free tricyclic alkane, presents a unique canvas for synthetic chemists. Its rigid, diamond-like structure is not merely an aesthetic curiosity; it imparts remarkable properties to molecules that contain it, including high thermal and chemical stability, and a distinct three-dimensional architecture that can profoundly influence biological activity.[1][2][3] This has made adamantane and its derivatives highly sought-after scaffolds in medicinal chemistry and materials science.[1][2][4][5] The introduction of a nitro group onto the adamantane core via electrophilic nitration is a pivotal transformation, opening the door to a plethora of further functionalizations and the synthesis of novel chemical entities with significant therapeutic potential.[6][7][8] This guide provides an in-depth exploration of the electrophilic nitration of adamantane, focusing on the mechanistic intricacies and practical experimental considerations essential for researchers in the field.

The Mechanistic Nuances of Adamantane Nitration: A Tale of Cations and Shifting Bonds

The electrophilic nitration of adamantane is not a straightforward aromatic-style substitution. Instead, it proceeds through a fascinating mechanism involving the formation of a carbocation at one of the tertiary bridgehead positions. The exceptional stability of the 1-adamantyl cation is a key driver of this reaction's regioselectivity.[9]

The Critical Role of the Nitrating Agent: Beyond Simple Nitric Acid

Initial attempts to nitrate adamantane using concentrated nitric acid proved largely unsuccessful, even under harsh conditions.[10][11] The breakthrough came with the use of more potent nitrating agents, particularly stable nitronium salts such as nitronium tetrafluoroborate (NO₂⁺BF₄⁻) and nitronium hexafluorophosphate (NO₂⁺PF₆⁻) in aprotic solvents.[10][12][13][14] These reagents provide a direct source of the highly electrophilic nitronium ion (NO₂⁺), the key species in the reaction.

The Stepwise Mechanistic Pathway

The currently accepted mechanism for the electrophilic nitration of adamantane with a nitronium salt can be dissected into the following key steps:

-

Hydride Abstraction and Formation of the 1-Adamantyl Cation: The reaction is initiated by the electrophilic attack of the nitronium ion on a C-H bond at a tertiary (bridgehead) position of the adamantane cage. This results in the abstraction of a hydride ion (H⁻) and the formation of the highly stable 1-adamantyl cation.[10][12] A small kinetic hydrogen isotope effect (kH/kD ≈ 1.2–1.3) suggests a highly unsymmetrical transition state in this rate-determining step.[10][12][15]

-

Reaction with Nitrite Species: The 1-adamantyl cation can then react with nitrite species (HNO₂ or NO₂⁻) present in the reaction mixture. This leads to the formation of 1-adamantyl nitrite as an intermediate.[10][12]

-

Cleavage and Rearrangement to 1-Nitroadamantane: The 1-adamantyl nitrite intermediate subsequently undergoes a cleavage and rearrangement process to yield the final product, this compound.[10][12]

It is also proposed that the reaction can proceed via a front-side SE2 mechanism, involving the insertion of the nitronium ion into a C-H σ-bond through a two-electron, three-center bound carbocationic transition state.[14]

Diagrammatic Representation of the Electrophilic Nitration Mechanism of Adamantane

Caption: Proposed mechanism for the electrophilic nitration of adamantane.

Field-Proven Experimental Protocols for the Synthesis of this compound

The successful synthesis of this compound hinges on the careful selection of reagents and meticulous control of reaction conditions. The following protocol is a self-validating system, designed to ensure reproducibility and high yield.

Reagents and Materials

-

Adamantane

-

Nitronium tetrafluoroborate (NO₂⁺BF₄⁻)

-

Nitroethane (purified, nitrile-free)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Experimental Workflow

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of dry nitrogen, add adamantane.

-

Solvent Addition: Add purified, nitrile-free nitroethane to the flask via a syringe. Stir the mixture at room temperature until the adamantane is fully dissolved. Rationale: The purity of the solvent is critical. Commercial nitromethane can contain nitrile impurities, which can lead to the formation of N-adamantylamides as byproducts through a Ritter-type reaction.[15] Nitroethane is often a preferred solvent as it is typically free of these impurities and can lead to higher yields.[12][15]

-